庚酸甲酯

描述

Methyl heptacosanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a long-chain fatty acid methyl ester, a valuable compound utilized in proteomics and metabolomics research .

Molecular Structure Analysis

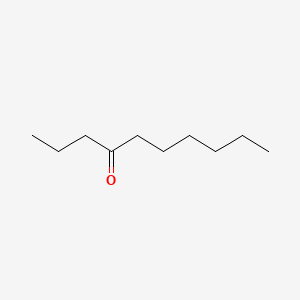

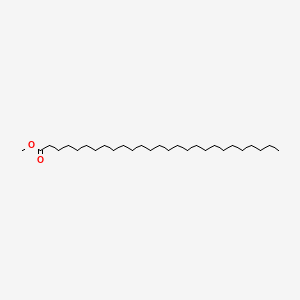

The molecular formula of Methyl heptacosanoate is C28H56O2 . Its molecular weight is 424.74 . The IUPAC Standard InChI is InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 .Physical And Chemical Properties Analysis

Methyl heptacosanoate is a colorless to yellowish liquid with a boiling point of 465°F. It has a melting point of -7.6°F and a density of 0.86 g/ml. It is supplied as a neat, solid substance at room temperature .科学研究应用

生物燃料研究

- 甲酯,类似于庚酸甲酯,被研究为生物柴油替代品。由 (Herbinet、Pitz 和 Westbrook,2007) 领导的研究开发了一种化学动力学机制来研究癸酸甲酯(一种生物柴油替代品)的氧化。这项研究有助于了解生物燃料的燃烧特性及其独特的特征,如早期二氧化碳形成。

材料特性和化学工程

- 包括甲酯在内的化合物性质的研究在化学工程中至关重要。像 (苏等人,2018) 这样的研究提供了癸酸甲酯和正庚烷在不同温度和压力下的二元混合物密度和粘度的宝贵数据。此类研究对于设计化学工业中的工艺和设备至关重要。

燃烧和排放研究

- 甲酯还用于燃烧和排放研究。 (El-Seesy、He 和 Kosaka,2021) 研究了使用正庚醇-油酸甲酯混合物的柴油发动机的燃烧和排放特性。了解这些特性对于开发更高效、更环保的燃烧发动机至关重要。

环境科学和害虫防治

- 与甲酯密切相关的甲基酮被研究用于环境应用。 (朱等人,2018) 探索了使用正脂肪族甲基酮作为甲基溴等传统熏蒸剂的替代品,表明甲基化合物在环境更安全的害虫防治方法中具有潜力。

化学动力学和可再生能源

- 诸如 (孔、刘和郑,2020) 的研究专注于生物柴油燃烧的化学动力学。他们使用甲酯为可再生能源中的燃烧过程建立详细的化学动力学机制。

食品科学和乳制品

- 在食品工业中,像 (Contarini 和 Povolo,2002) 这样的研究涉及挥发性化合物(包括牛奶中的甲基酮)的研究。此类研究有助于理解和改善食品质量和加工方法。

作用机制

Target of Action

It is believed that this compound primarily targets cancer cells .

Mode of Action

Methyl heptacosanoate: interacts with its targets, primarily cancer cells, by hampering their growth and proliferation . It has also been observed to induce apoptosis, or programmed cell death, in these cells .

Biochemical Pathways

The exact biochemical pathways affected by Methyl heptacosanoate It is suggested that the compound’s ability to induce apoptosis in cancer cells may involve various cellular pathways related to cell growth and death .

Result of Action

The molecular and cellular effects of Methyl heptacosanoate’s action primarily involve the inhibition of growth and induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells.

Action Environment

The action, efficacy, and stability of Methyl heptacosanoate can be influenced by various environmental factors. For instance, the compound is insoluble in water but exhibits solubility in organic solvents . This could potentially affect its distribution and action in the body.

生化分析

Biochemical Properties

Methyl heptacosanoate plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with lipase enzymes, which catalyze the hydrolysis of ester bonds in lipids. Methyl heptacosanoate serves as a substrate for these enzymes, leading to the production of heptacosanoic acid and methanol .

Additionally, methyl heptacosanoate has been observed to interact with certain proteins involved in lipid metabolism. These interactions can modulate the activity of these proteins, thereby affecting lipid homeostasis within cells .

Cellular Effects

Methyl heptacosanoate exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, methyl heptacosanoate has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis or programmed cell death . This effect is mediated through the activation of specific signaling pathways that regulate cell survival and death.

Furthermore, methyl heptacosanoate can impact gene expression by altering the transcriptional activity of certain genes involved in lipid metabolism and cell cycle regulation . This modulation of gene expression can lead to changes in cellular metabolism, affecting the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of methyl heptacosanoate involves several key processes. At the molecular level, methyl heptacosanoate binds to specific biomolecules, including enzymes and receptors, influencing their activity. For example, it has been observed to inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase . This inhibition can lead to a decrease in lipid synthesis and an increase in lipid degradation.

Additionally, methyl heptacosanoate can activate certain signaling pathways that regulate gene expression and cellular metabolism. This activation can result in changes in the expression of genes involved in lipid metabolism, cell cycle regulation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl heptacosanoate can change over time. The stability and degradation of methyl heptacosanoate are important factors that influence its long-term effects on cellular function. Studies have shown that methyl heptacosanoate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term exposure to methyl heptacosanoate has been observed to have sustained effects on cellular function, including continued inhibition of cell proliferation and induction of apoptosis . These effects are likely due to the persistent activation of signaling pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of methyl heptacosanoate vary with different dosages in animal models. At low doses, methyl heptacosanoate has been shown to have minimal toxic effects and can modulate lipid metabolism without causing significant adverse effects . At high doses, methyl heptacosanoate can induce toxic effects, including liver dysfunction and oxidative stress .

Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects of methyl heptacosanoate become more pronounced, leading to increased toxicity and adverse effects .

Metabolic Pathways

Methyl heptacosanoate is involved in several metabolic pathways, including lipid metabolism and fatty acid oxidation. It interacts with enzymes such as lipases and acetyl-CoA carboxylase, influencing the flux of metabolites through these pathways . The metabolism of methyl heptacosanoate can lead to the production of heptacosanoic acid, which can be further metabolized through β-oxidation to produce acetyl-CoA .

These metabolic pathways are crucial for maintaining lipid homeostasis and energy production within cells. The modulation of these pathways by methyl heptacosanoate can have significant effects on cellular metabolism and overall metabolic health .

Transport and Distribution

Methyl heptacosanoate is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the movement of methyl heptacosanoate across cellular membranes and its accumulation in certain cellular compartments .

The distribution of methyl heptacosanoate within cells can influence its activity and function. For example, its accumulation in lipid droplets can enhance its role in lipid metabolism, while its presence in the cytoplasm can modulate signaling pathways and gene expression .

Subcellular Localization

The subcellular localization of methyl heptacosanoate is an important factor that determines its activity and function. Methyl heptacosanoate can be localized to various subcellular compartments, including lipid droplets, the cytoplasm, and the endoplasmic reticulum .

Targeting signals and post-translational modifications can direct methyl heptacosanoate to specific compartments, where it can exert its effects on lipid metabolism and cellular signaling . The localization of methyl heptacosanoate within these compartments can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and physiological effects .

属性

IUPAC Name |

methyl heptacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVPLVIKFSVDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204203 | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55682-91-2 | |

| Record name | Methyl heptacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl heptacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。